2-(4-Nitrophenoxy)propanohydrazide
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Overview
Description
2-(4-Nitrophenoxy)propanohydrazide is a chemical compound with the molecular formula C₉H₁₁N₃O₄ and a molecular weight of 225.2 g/mol . It is primarily used in research and development within the fields of chemistry and biology. The compound is characterized by the presence of a nitrophenoxy group attached to a propanohydrazide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2-(4-Nitrophenoxy)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding acids or other derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2-(4-aminophenoxy)propanohydrazide, while oxidation of the hydrazide moiety could produce corresponding carboxylic acids.
Scientific Research Applications
2-(4-Nitrophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the hydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenoxy)propanohydrazide: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyphenoxy)propanohydrazide: Contains a methoxy group instead of a nitro group.
2-(4-Chlorophenoxy)propanohydrazide: Features a chloro group in place of the nitro group.
Uniqueness
2-(4-Nitrophenoxy)propanohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological studies where these properties are advantageous .
Properties
IUPAC Name |
2-(4-nitrophenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6(9(13)11-10)16-8-4-2-7(3-5-8)12(14)15/h2-6H,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXIBGQTSSNCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395593 |
Source
|
Record name | 2-(4-nitrophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203741-61-1 |
Source
|
Record name | 2-(4-nitrophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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